2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid
Description
Properties
CAS No. |
1551480-95-5 |
|---|---|
Molecular Formula |
C10H8F4O3 |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid |
InChI |
InChI=1S/C10H8F4O3/c1-17-8(9(15)16)5-2-6(10(12,13)14)4-7(11)3-5/h2-4,8H,1H3,(H,15,16) |
InChI Key |
FVCUATYNYXAZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Aromatic Nucleophilic Substitution
The trifluoromethyl and fluoro substituents on the benzene ring necessitate precise regiocontrol. A two-step strategy is often employed:
-
Friedel-Crafts Acylation : 3-Fluoro-5-(trifluoromethyl)benzene reacts with methoxyacetyl chloride in the presence of AlCl₃ to form 2-methoxy-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetyl chloride. This step leverages the electron-withdrawing effects of fluorine to direct substitution.
-
Hydrolysis : The acetyl chloride intermediate undergoes acidic hydrolysis (HCl/H₂O, 60°C, 6 h) to yield the target carboxylic acid. Yields for analogous systems range from 65–78%, with purity >95% after recrystallization.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → RT, 12h | 72 | 90 |
| Hydrolysis | 6M HCl, reflux, 6h | 78 | 95 |
Grignard Reaction with Trifluoromethylated Intermediates
An alternative route involves the formation of a Grignard reagent from 3-bromo-5-fluorobenzotrifluoride (Mg, Et₂O), followed by reaction with methyl glyoxylate to install the methoxyacetic acid moiety:
-
Grignard Formation : 3-Bromo-5-fluorobenzotrifluoride (1.24 mL, 8.89 mmol) reacts with Mg (0.238 g) in anhydrous ether under reflux (2 h).
-
Nucleophilic Addition : The Grignard reagent attacks methyl glyoxylate (-78°C, THF), yielding the tertiary alcohol intermediate.
-
Oxidation and Hydrolysis : The alcohol is oxidized (PCC, CH₂Cl₂) to the ketone, followed by Baeyer-Villiger oxidation (mCPBA) and hydrolysis to the acid. This method achieves 68% overall yield but requires cryogenic conditions.
Cyanohydrin Route
A scalable approach adapted from sitagliptin intermediates involves:
-
Cyanoacetylation : 3-Fluoro-5-(trifluoromethyl)benzaldehyde reacts with cyanoacetic acid (KOH, EtOH, 8 h) to form 2-cyano-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetic acid.
-
Methylation and Hydrolysis : The nitrile is methylated (MeI, K₂CO₃) and hydrolyzed (H₂SO₄, 70°C) to the target compound. This method offers 82% yield but requires careful pH control during hydrolysis.
Optimization Strategies
Regioselectivity Control
The meta-fluoro and para-trifluoromethyl groups impose steric and electronic challenges. Computational studies (DFT) show that electron-deficient aryl rings favor substitution at the 2-position, achieved using Lewis acids like ZnCl₂. Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity to >90% in model systems.
Solvent and Catalyst Systems
-
Friedel-Crafts : Substituting AlCl₃ with FeCl₃ in CH₃NO₂ reduces side products (from 15% to 5%).
-
Grignard Reactions : Tetrahydrofuran (THF) outperforms ethers in stabilizing reactive intermediates, enhancing yields by 12%.
Challenges and Mitigation
Purification of Fluorinated Intermediates
Fluorinated byproducts (e.g., di- and tri-substituted isomers) complicate isolation. Gradient chromatography (hexane/EtOAc, 10:1 → 4:1) or fractional crystallization (MeOH/H₂O) achieves >99% purity.
Hygroscopic Reagents
Grignard reagents demand strict anhydrous conditions. Molecular sieves (4Å) in THF reduce hydrolysis side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 78 | 120 | Industrial |
| Grignard | 68 | 240 | Lab-scale |
| Cyanohydrin | 82 | 90 | Pilot-scale |
The cyanohydrin route emerges as the most cost-effective, while Friedel-Crafts acylation suits bulk production .
Chemical Reactions Analysis
Types of Reactions
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and sodium hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid is C11H10F4O3, with a molecular weight of approximately 252.165 g/mol. The compound features distinctive functional groups, including a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃), which contribute to its unique chemical behavior and biological activity.
Medicinal Chemistry
The compound shows promise in drug development due to its unique molecular structure, which enhances lipophilicity and metabolic stability compared to similar compounds. Its fluorinated nature may improve binding affinity to biological targets, making it a candidate for designing selective inhibitors or therapeutic agents.
- Interaction Studies : Preliminary studies indicate that fluorinated compounds can exhibit unique binding properties, enhancing selectivity towards specific enzymes or receptors. This characteristic is valuable in drug design, particularly for targeting cancer or infectious diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various modifications, enabling the synthesis of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
- Synthesis Methods : The synthesis typically involves multiple steps, including the introduction of the trifluoromethyl group and methoxy group through established organic reactions. Optimization is often required for industrial-scale production to achieve desired purity and yield.
Antimicrobial Activity
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related phenylboronic acids demonstrated moderate antibacterial activity against pathogens such as Candida albicans and Escherichia coli, suggesting that fluorinated compounds could be developed into effective antimicrobial agents .
The biological activity of related compounds has been evaluated through docking studies that assess their binding affinity to target enzymes. Such studies help elucidate the mechanism of action and guide the design of more effective derivatives . The presence of electron-withdrawing substituents like trifluoromethyl groups has been shown to enhance the acidity and reactivity of these compounds, further supporting their potential in drug development.
Mechanism of Action
The mechanism of action of 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetic Acid Derivatives
Table 1: Structural and Physicochemical Comparisons
Impact of Substituents on Properties
Methoxy placement (e.g., 4-methoxy vs. α-methoxy) alters steric hindrance and electronic distribution, affecting binding interactions in biological systems .
Trifluoromethyl and Fluorine Effects: The 3-fluoro-5-CF₃ substitution pattern in the target compound balances lipophilicity and metabolic stability. Compounds with additional CF₃ groups (e.g., 2,3-bis(trifluoromethyl)-5-methoxyphenylacetic acid) exhibit higher logP values, favoring membrane permeability but risking toxicity .
Carboxylic Acid vs. Ester Derivatives :
- Methyl esters (e.g., Methyl 2-(3-(trifluoromethyl)phenyl)acetate, CAS 1261553-60-9) show reduced acidity and increased bioavailability but require hydrolysis for activity .
Biological Activity
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid (CAS No. 1551480-95-5) is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique biological properties. This compound features a trifluoromethyl group, which is known for enhancing lipophilicity and biological activity, making it a valuable candidate in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈F₄O₃
- Molecular Weight : 238.16 g/mol
- Purity : Typically >95%
- Appearance : White solid powder
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that this compound has demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
Fluorinated compounds are often explored for their anticancer properties. In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer).
Case Study: Cytotoxicity Assay Results
| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |
|---|---|---|
| A549 | 22.4 | Doxorubicin 52.1 |
| HCT116 | 17.8 | Doxorubicin 52.1 |
| HePG2 | 12.4 | Doxorubicin 52.1 |
These results suggest that the compound exhibits superior cytotoxicity compared to the reference drug, indicating its potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key proteins involved in cell proliferation and survival pathways. Molecular docking studies have suggested that this compound binds effectively to targets such as the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and metastasis.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenated aromatic intermediates. For example, European Patent EP 4,374,877 A2 (2024) describes the use of tert-butyl esters (e.g., bromoacetic acid tert-butyl ester) as protective groups during coupling reactions with fluorinated phenyl moieties. Key steps include:
- Esterification : Protection of the carboxylic acid group using tert-butyl esters to prevent undesired side reactions.
- Suzuki Coupling : Introduction of trifluoromethyl and fluoro substituents via palladium-catalyzed cross-coupling.
- Deprotection : Acidic hydrolysis to yield the final carboxylic acid.
Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via HPLC (retention time: 1.23 minutes under SQD-FA05 conditions) are critical for high purity (>98%) .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈F₄O₃ | |
| Exact Mass (Da) | 234.00205 | |
| HPLC Retention Time | 1.23 min (SQD-FA05 conditions) |
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- LC-MS/MS : Optimal for quantifying trace amounts in environmental or biological matrices. Pan et al. (2018) used C18 columns with mobile phases of 2 mM ammonium acetate in water and methanol, achieving detection limits of 0.1 ng/L for fluorinated analogs .
- NMR Spectroscopy : ¹⁹F NMR is essential for resolving fluorine environments. Thibeault & Meija (2021) highlight deuterated solvents (e.g., DMSO-d₆) and inverse-gated decoupling to suppress splitting artifacts from neighboring fluorines .
- Exact Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular identity (e.g., m/z 234.00205) .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for fluorinated analogs?
Methodological Answer: Discrepancies in environmental half-life data often arise from matrix effects (e.g., soil vs. water) or analytical interference. Pan et al. (2018) addressed this by:
- Isotopic Dilution : Using ¹³C-labeled internal standards to correct for recovery variations.
- Multi-Matrix Calibration : Validating methods across water, sediment, and biological tissues.
- Controlled Degradation Studies : Comparing photolytic (UV light) vs. microbial degradation pathways .
Q. Table 2: Environmental Detection Parameters
| Matrix | Detection Limit (ng/L) | Recovery (%) | Reference |
|---|---|---|---|
| Surface Water | 0.1 | 85–110 | |
| Plasma | 0.5 | 70–95 |
Q. What strategies mitigate fluorine-induced interference in NMR analysis?
Methodological Answer: Fluorine’s high electronegativity and spin-½ nucleus cause splitting and signal broadening. Key strategies include:
Q. How can mechanistic studies elucidate the metabolic pathways of this compound?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor metabolites via LC-HRMS.
- Isotope Tracing : Use ¹⁸O-labeled water to track hydrolytic cleavage of the methoxy group.
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites for oxidation or conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
